![molecular formula C10H17NO2S2 B2382883 {[(2,6-Dimethylpiperidin-1-yl)carbonothioyl]thio}acetic acid CAS No. 852388-91-1](/img/structure/B2382883.png)

{[(2,6-Dimethylpiperidin-1-yl)carbonothioyl]thio}acetic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

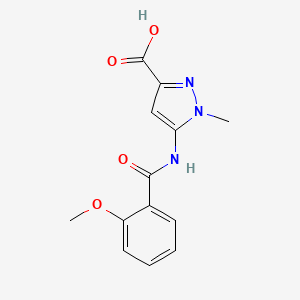

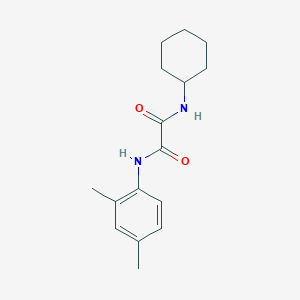

{[(2,6-Dimethylpiperidin-1-yl)carbonothioyl]thio}acetic acid is a chemical compound with the molecular formula C10H17NO2S2 and a molecular weight of 247.38 . It is used for research purposes .

Molecular Structure Analysis

The molecular structure of this compound consists of a piperidine ring, which is a six-membered ring with one nitrogen atom, and two methyl groups attached to the carbon atoms at the 2nd and 6th positions of the ring . The piperidine ring is attached to a carbonothioyl group, which is further attached to a thioacetic acid group .Aplicaciones Científicas De Investigación

{[(2,6-Dimethylpiperidin-1-yl)carbonothioyl]thio}acetic acid has been used in a variety of scientific research applications. It has been used as a reactant in organic synthesis, to synthesize a variety of other compounds. It has also been used in the synthesis of pharmaceuticals and other biologically active compounds. In addition, this compound has been used in the synthesis of polymers, as a catalyst for the formation of polymers, and for the synthesis of metal-organic frameworks.

Mecanismo De Acción

Target of Action

The primary targets of {[(2,6-Dimethylpiperidin-1-yl)carbonothioyl]thio}acetic acid are currently unknown. This compound is a derivative of piperidine , a six-membered heterocycle that is a key structural component in many pharmaceuticals . .

Mode of Action

Piperidine derivatives are known to interact with various biological targets, but the exact interactions of this compound remain to be elucidated .

Pharmacokinetics

The compound’s molecular weight is 247.38 , which is within the range generally considered favorable for oral bioavailability.

Result of Action

The molecular and cellular effects of this compound’s action are currently unknown. As a derivative of piperidine, it may share some of the biological activities associated with other piperidine-based compounds . .

Ventajas Y Limitaciones Para Experimentos De Laboratorio

The advantages of using {[(2,6-Dimethylpiperidin-1-yl)carbonothioyl]thio}acetic acid in lab experiments include its low cost, high yield, and versatility. In addition, it is a relatively safe compound to use in lab experiments. The main limitation of this compound is that its mechanism of action is not fully understood.

Direcciones Futuras

There are a number of potential future directions for the use of {[(2,6-Dimethylpiperidin-1-yl)carbonothioyl]thio}acetic acid in scientific research. These include further research into its mechanism of action, the development of new synthetic methods for its synthesis, and the exploration of its potential applications in the pharmaceutical and biotechnological fields. In addition, further research into the biochemical and physiological effects of this compound could be beneficial. Finally, further research into the potential toxicity of this compound should be conducted.

Métodos De Síntesis

{[(2,6-Dimethylpiperidin-1-yl)carbonothioyl]thio}acetic acid can be synthesized by a two-step process. The first step involves the reaction of dimethylpiperidin-1-yl with carbon disulfide in the presence of an acid catalyst. This reaction produces the intermediate (2,6-dimethylpiperidin-1-yl)carbonothioyl chloride, which can then be converted to this compound by reaction with sodium thioacetate. This method of synthesis is efficient and cost-effective, and yields a high yield of this compound.

Propiedades

IUPAC Name |

2-(2,6-dimethylpiperidine-1-carbothioyl)sulfanylacetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17NO2S2/c1-7-4-3-5-8(2)11(7)10(14)15-6-9(12)13/h7-8H,3-6H2,1-2H3,(H,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCIPUDYBLPRKCW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCC(N1C(=S)SCC(=O)O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17NO2S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>37.1 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID24839172 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3,4-dimethylphenyl)-2-((6-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2382802.png)

![2-(4-chlorophenyl)-4-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]isoquinolin-1(2H)-one](/img/structure/B2382803.png)

![2-[(4-Phenyl-1,3-thiazol-2-yl)methyl]-1,3-thiazol-4-ol](/img/structure/B2382808.png)

![2-Thia-5-azabicyclo[2.2.1]heptan-5-yl(quinolin-2-yl)methanone](/img/structure/B2382812.png)

![2-[8-(5-Chloro-2-methoxyphenyl)-1,7-dimethyl-2,4-dioxo-1,3,5-trihydro-4-imidaz olino[1,2-h]purin-3-yl]acetamide](/img/structure/B2382813.png)

![N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-4-isopropoxybenzamide](/img/structure/B2382814.png)

![5-((4-Benzhydrylpiperazin-1-yl)(3,4,5-trimethoxyphenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2382816.png)

![N-(4-acetylphenyl)-2-[(2-oxo-1,5,6,7-tetrahydrocyclopenta[d]pyrimidin-4-yl)sulfanyl]acetamide](/img/structure/B2382817.png)

![2-(4-fluorophenyl)-N-(6-nitrobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)acetamide](/img/structure/B2382822.png)